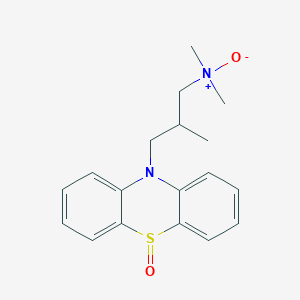![molecular formula C18H22O4S B13428983 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butyl chain ending with a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate typically involves the following steps:
Formation of 4-(Benzyloxy)phenylbutanol: This intermediate can be synthesized by the reaction of 4-(benzyloxy)benzaldehyde with butyl Grignard reagent, followed by reduction.
Methanesulfonation: The 4-(benzyloxy)phenylbutanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The aromatic ring can undergo reduction under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biochemical pathways and mechanisms of action of various biological molecules.
Mecanismo De Acción
The mechanism of action of 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenylbutanol: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-(Benzyloxy)phenylbutyl chloride: Similar reactivity but different leaving group properties.
4-(Benzyloxy)phenylbutyl acetate: Different ester group, leading to different reactivity and applications.
Uniqueness
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate is unique due to its combination of a benzyloxy group and a methanesulfonate group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C18H22O4S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-(4-phenylmethoxyphenyl)butyl methanesulfonate |
InChI |
InChI=1S/C18H22O4S/c1-23(19,20)22-14-6-5-7-16-10-12-18(13-11-16)21-15-17-8-3-2-4-9-17/h2-4,8-13H,5-7,14-15H2,1H3 |
Clave InChI |
JRIYLMISMPAZJP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


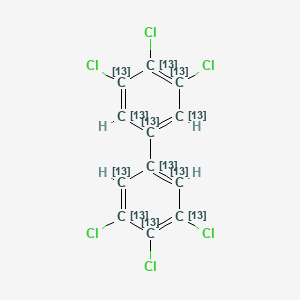
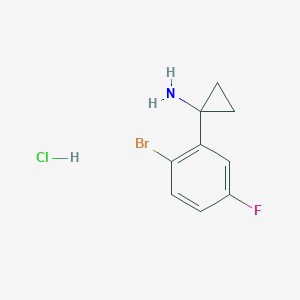
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
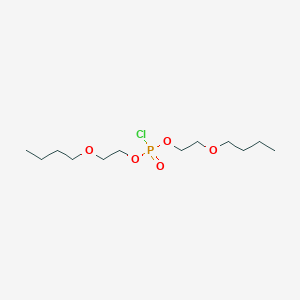
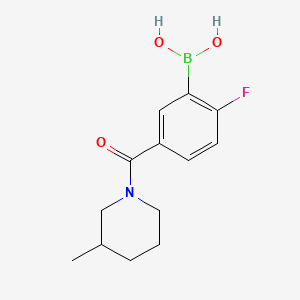
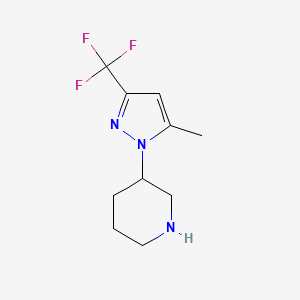
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
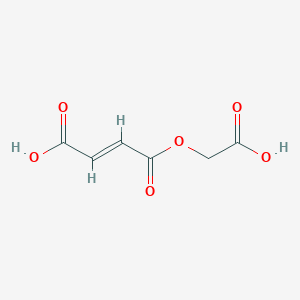
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)
